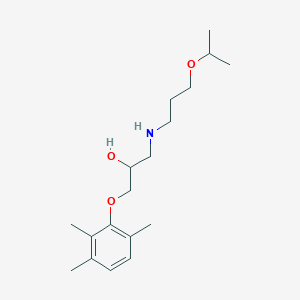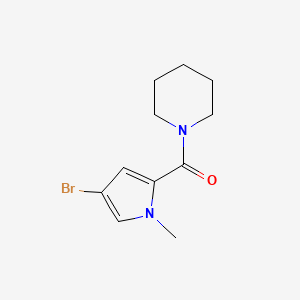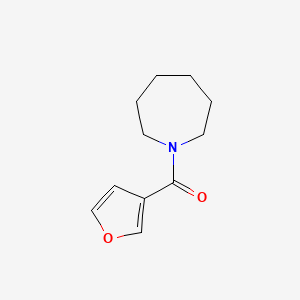![molecular formula C17H12N4O2S B7504677 N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as POT-4 and has been extensively studied for its biological and chemical properties.
Wirkmechanismus
The mechanism of action of POT-4 is not fully understood. However, it has been suggested that POT-4 may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that POT-4 may interact with DNA and induce cell death.
Biochemical and Physiological Effects:
POT-4 has been shown to exhibit antitumor and anti-inflammatory activities in vitro and in vivo. It has also been shown to inhibit the growth of drug-resistant cancer cells. In addition, POT-4 has been shown to exhibit good biocompatibility and low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of POT-4 is its potential to inhibit the growth of drug-resistant cancer cells. This makes it a promising candidate for the development of new anticancer drugs. Another advantage of POT-4 is its good biocompatibility and low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of POT-4 is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of POT-4. One direction is the development of new synthetic routes for the production of POT-4 and its derivatives. Another direction is the study of the mechanism of action of POT-4 and its potential interactions with DNA and other biomolecules. Additionally, the potential applications of POT-4 in material science and organic electronics should be further explored. Finally, the in vivo efficacy and toxicity of POT-4 should be studied in more detail to assess its potential as a therapeutic agent.
Synthesemethoden
The synthesis of POT-4 involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with 2-chloro-1,3-benzothiazole-5-carboxylic acid in the presence of triethylamine. The reaction is carried out in anhydrous dimethylformamide at room temperature, and the resulting compound is purified by column chromatography. The yield of POT-4 is around 60%, and the purity is confirmed by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
POT-4 has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, POT-4 has been shown to exhibit antitumor and anti-inflammatory activities. It has also been studied for its potential to inhibit the growth of drug-resistant cancer cells. In material science, POT-4 has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In organic electronics, POT-4 has been used as a hole-transporting material in organic light-emitting diodes.
Eigenschaften
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-17(12-6-7-14-15(8-12)21-24-20-14)18-10-13-9-16(23-19-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKSTKHIAURBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

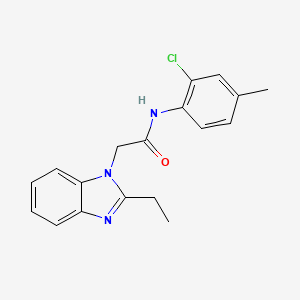
![N-(3-acetylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide](/img/structure/B7504602.png)
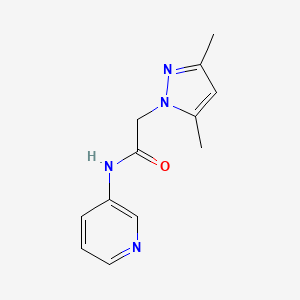
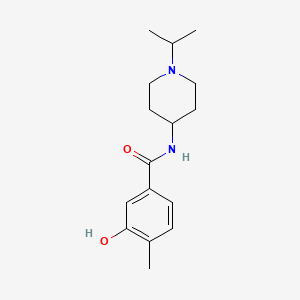
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-5,7-dimethyl-1-(2-methyl-5-nitrophenyl)imino-2,6-diphenylpyrrolo[3,4-d]diazaphosphinine](/img/structure/B7504611.png)
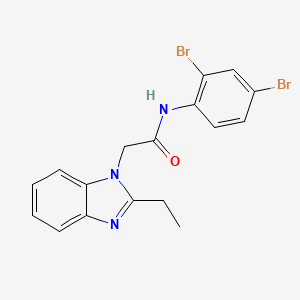
![N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)
![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)
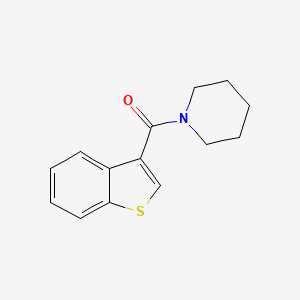
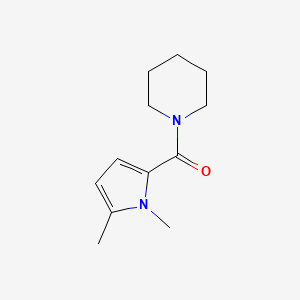
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)
